molecular formula C14H26N2O4 B13325934 (2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid

(2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid

Cat. No.: B13325934
M. Wt: 286.37 g/mol
InChI Key: YUZSBAPGTNREHI-AXDSSHIGSA-N
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Description

(2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further derivatized.

Scientific Research Applications

(2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid lies in its specific structure, which includes a piperidine ring and a Boc-protected amino group. This combination provides stability and versatility in synthetic applications, making it a valuable compound in organic chemistry and related fields.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

(2S)-2-amino-2-[2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)20-12(19)16-7-6-9(8-14(16,4)5)10(15)11(17)18/h9-10H,6-8,15H2,1-5H3,(H,17,18)/t9?,10-/m0/s1

InChI Key

YUZSBAPGTNREHI-AXDSSHIGSA-N

Isomeric SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)[C@@H](C(=O)O)N)C

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)C(C(=O)O)N)C

Origin of Product

United States

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